![molecular formula C20H20N4O2 B2884715 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea CAS No. 1796910-51-4](/img/structure/B2884715.png)
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Forms and Solubilization Techniques
Researchers have investigated the polymorphs of related benzodiazepin derivatives to enhance their solubility and bioavailability. Two crystalline forms identified through recrystallization methods showed improved solubilization when applied in solid dispersion and wet grinding methods. These approaches enhanced the bioavailability of the compounds, indicating their potential in developing formulations for poorly water-soluble drugs (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
A synthesized compound demonstrated potent and selective antagonistic properties against gastrin/cholecystokinin-B (CCK-B) receptors in vitro and in vivo. This highlights its potential therapeutic application in treating diseases related to the gastrin/CCK-B receptor pathway (Takinami et al., 1997).
Colloidal Particles for Drug Delivery
Studies on solid dispersion (SD) systems containing similar benzodiazepin derivatives have shown the formation of colloidal particles that could significantly enhance drug stability and absorption. This suggests a promising approach for improving the delivery of drugs with poor water solubility (Yano et al., 1996).
Non-Peptide Gastrin Antagonists and Brain CCK-B Ligands
Research into benzodiazepin-based compounds has led to the development of non-peptide gastrin antagonists and brain CCK-B ligands. These compounds exhibit high affinity and specificity, making them valuable tools for investigating the physiological and pharmacological roles of gastrin and brain CCK-B receptors (Lotti & Chang, 1989).
properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-13-21-20(26)23-18-19(25)24(2)16-12-8-7-11-15(16)17(22-18)14-9-5-4-6-10-14/h3-12,18H,1,13H2,2H3,(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLLMIGIPFSWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(prop-2-en-1-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.